molecular formula C6H6ClNO3 B1594864 3-(3-Chloroisoxazol-5-yl)propanoic acid CAS No. 80403-82-3

3-(3-Chloroisoxazol-5-yl)propanoic acid

Cat. No. B1594864
CAS RN: 80403-82-3
M. Wt: 175.57 g/mol
InChI Key: ZGQBVKLPCMHTEI-UHFFFAOYSA-N
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Description

3-(3-Chloroisoxazol-5-yl)propanoic acid, commonly known as CIPA, is a chemical compound that has been widely used in the scientific community for a variety of applications. CIPA is an organic compound with a molecular weight of 170.55 g/mol and a melting point of 188-190°C. It is a white crystalline solid with a slight odor. CIPA is soluble in water, ethanol, and methanol, and is slightly soluble in acetone. It is a versatile compound that can be used in a variety of synthetic and research applications.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of 3-(3-Chloroisoxazol-5-yl)propanoic acid derivatives have been a significant area of research. For example, a study by Gombos et al. (1993) introduced a new route for synthesizing (3-Chloroisoxazol-5-yl)acetic acid, a known acylating agent useful for the synthesis of semi-synthetic cephalosporins. This work led to the preparation of several α-substituted 3-chloroisoxazolylacetic acids, showcasing the versatility of this compound in creating potential acylating agents for semi-synthetic β-lactams Synthesis of some new isoxazolylacetic acid derivatives.

Additionally, the structural and spectral studies of related compounds, such as those conducted by Arslan et al. (2007), employed modern techniques like Hartree–Fock and density functional methods to calculate the molecular geometry and vibrational frequencies. This type of research aids in the complete assignment of vibrational spectra, contributing to a deeper understanding of the structural characteristics of these compounds Structural and spectral studies on 3-(6-benzoyl-5-chloro-2-benzoxazolinon-3-yl) propanoic acid.

Chemical Reactivity and Applications

Research into the chemical reactivity and potential applications of 3-(3-Chloroisoxazol-5-yl)propanoic acid derivatives has also been explored. A notable example includes the work by Lugosi et al. (1981), who developed a novel method for the oxidative degradation of the side-chain of 3-(3-haloisoxazol-5-yl) propionic acids. This method was instrumental in synthesizing numerous 3-haloisoxazole derivatives, highlighting the compound's utility in generating a variety of chemically reactive intermediates Synthesis of 3-haloisoxazoles by novel oxidative degradation of the side-chain of 3-(3-halo-isoxazol-5-yl) propionic acids.

Moreover, the exploration of 3-(4-Hydroxyphenyl)propanoic acid, also known as phloretic acid, as a renewable building block for enhancing the reactivity of -OH bearing molecules towards benzoxazine ring formation, exemplifies the innovative applications of related compounds. This approach not only contributes to the development of bio-based materials but also showcases the potential for sustainable alternatives to traditional chemical reagents Phloretic acid as an alternative to the phenolation of aliphatic hydroxyls for the elaboration of polybenzoxazine.

properties

IUPAC Name

3-(3-chloro-1,2-oxazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3/c7-5-3-4(11-8-5)1-2-6(9)10/h3H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQBVKLPCMHTEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1Cl)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351978
Record name 3-(3-chloroisoxazol-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloroisoxazol-5-yl)propanoic acid

CAS RN

80403-82-3
Record name 3-(3-chloroisoxazol-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-chloro-1,2-oxazol-5-yl)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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